molecular formula C5H7BrO B14433310 Cyclobutanecarbonyl bromide CAS No. 76940-04-0

Cyclobutanecarbonyl bromide

Cat. No.: B14433310
CAS No.: 76940-04-0
M. Wt: 163.01 g/mol
InChI Key: AVLJDNPAYGPMMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutanecarbonyl bromide is an organic compound with the molecular formula C₅H₇BrO. It is a derivative of cyclobutane, a four-membered ring structure, and contains a carbonyl group (C=O) bonded to a bromine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutanecarbonyl bromide can be synthesized through several methods. One common approach involves the reaction of cyclobutanecarboxylic acid with thionyl bromide (SOBr₂) under reflux conditions. The reaction proceeds as follows:

Cyclobutanecarboxylic acid+SOBr2Cyclobutanecarbonyl bromide+SO2+HBr\text{Cyclobutanecarboxylic acid} + \text{SOBr}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HBr} Cyclobutanecarboxylic acid+SOBr2​→Cyclobutanecarbonyl bromide+SO2​+HBr

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors, to ensure consistent product quality and yield. The choice of reagents and reaction conditions can be optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Cyclobutanecarbonyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation: The compound can be oxidized to form cyclobutanecarboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.

Major Products Formed:

Scientific Research Applications

Cyclobutanecarbonyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclobutanecarbonyl bromide involves its reactivity towards nucleophiles and electrophiles. The carbonyl group (C=O) is highly polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. The bromine atom, being a good leaving group, facilitates substitution reactions. The compound’s reactivity is influenced by the ring strain in the cyclobutane ring, which can affect the stability and reactivity of intermediates formed during reactions .

Comparison with Similar Compounds

Cyclobutanecarbonyl bromide can be compared with other similar compounds, such as:

    Cyclobutanecarbonyl chloride: Similar in structure but contains a chlorine atom instead of bromine. It exhibits similar reactivity but may differ in reaction conditions and yields.

    Cyclobutanecarboxylic acid: The parent carboxylic acid from which this compound is derived. It is less reactive and does not undergo nucleophilic substitution as readily.

    Cyclobutanemethanol: The reduced form of this compound, containing a hydroxyl group instead of a carbonyl group. .

Properties

IUPAC Name

cyclobutanecarbonyl bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO/c6-5(7)4-2-1-3-4/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLJDNPAYGPMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40517566
Record name Cyclobutanecarbonyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76940-04-0
Record name Cyclobutanecarbonyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.